2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine
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Overview
Description
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a naphthalen-1-ylmethyl group and a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine is the efflux pumps in bacteria such as Salmonella enterica and Acinetobacter baumannii . These efflux pumps play a crucial role in antibiotic resistance by expelling antibiotics out of the bacterial cells, thereby reducing their intracellular concentration .
Mode of Action
This compound acts as an efflux pump inhibitor (EPI). It interacts with the efflux pumps and inhibits their function, leading to an increase in the intracellular concentration of antibiotics . This results in enhanced susceptibility of the bacteria to the antibiotics .
Biochemical Pathways
The compound affects the antibiotic efflux mechanism, a major pathway contributing to multidrug resistance in bacteria. By inhibiting the efflux pumps, it disrupts this pathway and its downstream effects, which include decreased intracellular concentration of antibiotics and consequent antibiotic resistance .
Result of Action
The inhibition of efflux pumps by 2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine leads to increased retention of antibiotics within the bacterial cells. This enhances the effectiveness of the antibiotics, even in multidrug-resistant strains .
Action Environment
The action of 2-[4-(1-naphthylmethyl)-1-piperazinyl]pyrimidine can be influenced by environmental factors such as the presence of heavy metals. For instance, in Salmonella enterica adapted to cadmium, the expression of efflux genes and their regulators was found to be upregulated even in the presence of efflux pump inhibitors . This suggests that environmental stressors can modulate the efficacy of the compound.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a naphthalen-1-ylmethyl group.
2-(4-Benzylpiperazin-1-yl)pyrimidine: Features a benzyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine is unique due to the presence of the naphthalen-1-ylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-8-18-16(5-1)6-3-7-17(18)15-22-11-13-23(14-12-22)19-20-9-4-10-21-19/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESAOPZCXVXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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